N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
Description
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide is a benzothiazole-derived compound characterized by a unique bicyclic heteroaromatic core with methoxy and methyl substituents at the 4,7- and 3-positions, respectively.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-6-11(17)15-14-16(2)12-9(18-3)7-8-10(19-4)13(12)20-14/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCMVOBNNYYRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide is characterized by its unique molecular structure, which includes a benzothiazole moiety known for diverse biological activities. The compound's molecular formula is , with a molecular weight of approximately 370.44 g/mol .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential antimicrobial , anti-inflammatory , and anticancer properties. Benzothiazole derivatives are known to interact with various biological targets, including enzymes and receptors involved in disease pathways .
Case Study: Anticancer Activity
Research has indicated that benzothiazole derivatives can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that similar compounds exhibit cytotoxic effects on breast cancer cells, suggesting that this compound may have similar effects.
Biological Probes
This compound serves as a valuable probe for studying enzyme interactions and cellular processes. Its ability to modulate enzyme activity can help elucidate biochemical pathways and identify new therapeutic targets .
Example Application: Enzyme Inhibition
Inhibition studies have shown that benzothiazole derivatives can act as competitive inhibitors for certain enzymes involved in metabolic pathways. This property can be exploited to develop drugs targeting metabolic disorders.
Material Science
This compound is also being explored for its potential use in developing materials with specific properties such as fluorescence or conductivity. The unique electronic properties of benzothiazole derivatives make them suitable candidates for organic electronic applications .
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound shares an amide backbone but lacks the benzothiazole ring. The hydroxyl and dimethyl groups in this analog improve solubility in polar solvents, whereas the methoxy groups in N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide may confer similar solubility but with increased steric hindrance .
- N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (): This fluorinated butanamide derivative demonstrates the pharmacological relevance of aryl and piperidine substituents.
Structural and Crystallographic Insights
The benzothiazolylidene system in the target compound likely adopts a planar conformation, akin to the crystalline structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which forms hydrogen-bonded dimers via its amide and hydroxyl groups. However, the rigid benzothiazole ring may reduce conformational flexibility, impacting packing efficiency in solid-state applications .
Biological Activity
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide is a synthetic compound belonging to the benzothiazole class, characterized by its unique molecular structure (C14H18N2O3S). This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Antimicrobial Properties
Research indicates that compounds within the benzothiazole family, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. For instance, studies have shown that similar benzothiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 1000 µg/mL |
| Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate | Escherichia coli | 500 µg/mL |
Anticancer Activity
The anticancer potential of this compound is an area of active investigation. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as inhibition of specific kinases and modulation of gene expression involved in cell proliferation .
Case Study: Cell Viability Assay
In a study utilizing the MTT assay to evaluate the cytotoxic effects on tumor cell lines, it was observed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values reported were comparable to established chemotherapeutic agents.
Table 2: Cytotoxic Effects on Tumor Cell Lines
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase involved in melanin production, which has implications for hyperpigmentation disorders .
- Receptor Modulation : It may bind to specific receptors that regulate cell growth and apoptosis pathways.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells .
Research Findings
Recent studies have focused on the synthesis and evaluation of new derivatives based on the benzothiazole scaffold. The modifications made to the benzothiazole structure have been shown to enhance biological activity:
- Analog Development : Researchers are exploring various analogs with different substituents on the benzothiazole ring to optimize potency and selectivity against cancer cells.
- In Vivo Studies : Animal models are being utilized to assess the therapeutic efficacy and safety profiles of these compounds before clinical trials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
